molecular formula C18H36CaO18+2 B3281392 Propanoic acid, 2-hydroxy-, calcium salt (6:1) CAS No. 73324-20-6

Propanoic acid, 2-hydroxy-, calcium salt (6:1)

Cat. No.: B3281392
CAS No.: 73324-20-6
M. Wt: 580.5 g/mol
InChI Key: ODFLPJQZKLTBIH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroxy-, calcium salt (6:1), also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a food additive and preservative. This compound is known for its ability to enhance the nutritional value of food products by providing a source of calcium, which is essential for bone health and various metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-hydroxy-, calcium salt (6:1) can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:

    Neutralization: Lactic acid is reacted with calcium carbonate or calcium hydroxide in an aqueous solution. [ \text{2CH}_3\text{CH(OH)COOH} + \text{CaCO}_3 \rightarrow \text{(CH}_3\text{CH(OH)COO)}_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ]

    Filtration: The resulting solution is filtered to remove any insoluble impurities.

    Crystallization: The filtered solution is then evaporated to obtain calcium lactate crystals.

Industrial Production Methods

In industrial settings, the production of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Continuous Stirred Tank Reactors (CSTR): Lactic acid and calcium carbonate are continuously fed into a reactor, where the neutralization reaction occurs.

    Filtration and Drying: The product is filtered and dried to obtain the final calcium lactate powder.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, calcium salt (6:1) undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, calcium lactate can hydrolyze to form lactic acid and calcium ions.

    Complexation: It can form complexes with other metal ions, enhancing its solubility and bioavailability.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Complexation: Metal ions such as magnesium or zinc can be used to form complexes with calcium lactate.

Major Products Formed

    Hydrolysis: Lactic acid and calcium ions.

    Complexation: Metal-lactate complexes.

Scientific Research Applications

Propanoic acid, 2-hydroxy-, calcium salt (6:1) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions.

    Biology: Studied for its role in cellular metabolism and calcium signaling pathways.

    Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiencies.

    Industry: Utilized in food preservation, fortification, and as a buffering agent.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, calcium salt (6:1) involves its dissociation into lactic acid and calcium ions. The calcium ions play a crucial role in various physiological processes, including:

    Bone Health: Calcium ions are essential for bone mineralization and strength.

    Metabolic Functions: Calcium ions act as cofactors for various enzymes involved in metabolic pathways.

    Cell Signaling: Calcium ions are involved in intracellular signaling pathways, regulating processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Calcium Gluconate: Another calcium salt used for calcium supplementation.

    Calcium Carbonate: Commonly used as an antacid and calcium supplement.

    Calcium Citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness

Propanoic acid, 2-hydroxy-, calcium salt (6:1) is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation.

Properties

CAS No.

73324-20-6

Molecular Formula

C18H36CaO18+2

Molecular Weight

580.5 g/mol

IUPAC Name

calcium;2-hydroxypropanoic acid

InChI

InChI=1S/6C3H6O3.Ca/c6*1-2(4)3(5)6;/h6*2,4H,1H3,(H,5,6);/q;;;;;;+2

InChI Key

ODFLPJQZKLTBIH-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.[Ca]

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Ca+2]

Related CAS

73324-20-6
5743-48-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
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Propanoic acid, 2-hydroxy-, calcium salt (6:1)
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Propanoic acid, 2-hydroxy-, calcium salt (6:1)
Reactant of Route 4
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
Reactant of Route 5
Propanoic acid, 2-hydroxy-, calcium salt (6:1)
Reactant of Route 6
Propanoic acid, 2-hydroxy-, calcium salt (6:1)

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